molecular formula C4H11N B1681703 Sec-butylamine CAS No. 13952-84-6

Sec-butylamine

Cat. No.: B1681703
CAS No.: 13952-84-6
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-SCSAIBSYSA-N
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Mechanism of Action

CH3CH2CH(NH2)CH3CH_3CH_2CH(NH_2)CH_3CH3​CH2​CH(NH2​)CH3​

. It is a colorless liquid and is one of the four isomeric amines of butane .

Target of Action

Sec-butylamine, like other amines, primarily targets proteins and enzymes in the body. It can interact with various biological molecules due to its amine group, which can form hydrogen bonds and participate in electrostatic interactions .

Mode of Action

They can form hydrogen bonds with other molecules, and can also act as a base, accepting a proton to form a positively charged ammonium ion . This allows them to interact with a variety of biological targets.

Biochemical Pathways

This compound can participate in various biochemical pathways due to its amine group. For instance, it can be involved in the production of some pesticides . Bromacil, a commercial herbicide, is produced from this compound .

Pharmacokinetics

It is known that amines are generally well-absorbed in the body due to their ability to form hydrogen bonds .

Result of Action

The result of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. As mentioned, this compound can be used in the production of certain pesticides , suggesting that it may have toxic effects on certain organisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be easily distributed in aqueous environments in the body. Additionally, its stability may be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Sec-butylamine plays a significant role in biochemical reactions, particularly in the production of pesticides like bromacil. It interacts with various enzymes and proteins, including those involved in the decarboxylation of amino acids. This compound is known to form water-soluble salts with acids, which can influence its interactions with biomolecules. The compound’s chiral nature allows it to exist in two enantiomeric forms, which can have different biochemical properties and interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can impact the activity of enzymes involved in metabolic pathways, leading to changes in cellular function. The compound’s ability to form salts with acids can also affect its distribution and accumulation within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. This compound’s interactions with enzymes can lead to changes in gene expression and metabolic flux, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is rapidly absorbed and distributed within the body, with residues found in various tissues and excretory products. The compound’s stability in mixed solutions is limited, requiring protection from direct light and temperature extremes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, this compound can have toxic or adverse effects, including irritation and inflammation of tissues. In cows, this compound is rapidly absorbed and distributed, with residues found in milk, muscle, liver, fat, and kidney. The compound’s presence in milk and urine suggests that it is readily excreted .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the decarboxylation of amino acids. It interacts with enzymes such as valine decarboxylase, which can convert precursors into short-chain primary amines. These interactions can influence metabolic flux and the levels of metabolites within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s ability to form water-soluble salts with acids can affect its localization and accumulation. This compound’s distribution within the body is influenced by its rapid absorption and excretion .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications can direct it to specific compartments or organelles within cells. These interactions can influence the compound’s biochemical properties and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sec-butylamine can be synthesized through the catalytic hydrogenation of methyl ethyl ketone in the presence of ammonia. This reaction typically uses catalysts such as nickel, copper, chromium, or zinc . The reaction conditions involve a temperature range of 115°C to 160°C and pressures ranging from atmospheric pressure to 5.88 MPa .

Industrial Production Methods: In industrial settings, this compound is produced using two main methods: high-pressure and low-pressure processes. The high-pressure method involves the use of a high-pressure reactor with nickel catalysts at temperatures around 160°C and pressures of 3.92 to 5.88 MPa . The low-pressure method uses nickel-chromium catalysts at 115°C under atmospheric pressure . Both methods involve the continuous introduction of methyl ethyl ketone, hydrogen, and ammonia into the reactor.

Chemical Reactions Analysis

Types of Reactions: Sec-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Sec-butylamine is one of the four isomeric amines of butane. The other similar compounds include:

Uniqueness of this compound: this compound is unique due to its secondary amine structure and chiral nature, which allows it to exist in two enantiomeric forms. This chiral property makes it valuable in asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

butan-2-amine
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InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3
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InChI Key

BHRZNVHARXXAHW-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)N
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Molecular Formula

C4H11N, Array
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DSSTOX Substance ID

DTXSID4022284
Record name 2-Butanamine
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Molecular Weight

73.14 g/mol
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Physical Description

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma
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Boiling Point

146.3 °F at 760 mmHg (NTP, 1992), 63 °C
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Flash Point

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721
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Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52
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Vapor Pressure

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18
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Mechanism of Action

sec-Butylamine at 5 mM inhibited the oxidation of pyruvate by mitochondria isolated from hyphae of Penicillium digitatum ... sec-Butylamine did not interfere with oxidative phosphorylation, as evidenced by pyruvate dehydrogenase complex isolated from young hyphae of P digitatum that was inhibited strongly by 20 mM sec-butylamine, whereas other tricarboxylic acid cycle enzymes were only slightly affected at most. Inhibition of the pyruvate dehydrogenase complex by sec-butylamine was competitive with respect to pyruvate. ... /Authors propose/ ... that the pyruvate dehydrogenase complex is the primary site of the fungistatic action of sec-butylamine.
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Color/Form

Colorless liquid

CAS No.

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6
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Record name (+/-)-sec-Butylamine
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Record name SEC-BUTYLAMINE
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Record name sec-BUTYLAMINE
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Melting Point

-155 °F (NTP, 1992), -104 °C
Record name SEC-BUTYLAMINE
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Record name SEC-BUTYLAMINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-Butylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name sec-BUTYLAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sec-butylamine
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Sec-butylamine
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Sec-butylamine
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Sec-butylamine
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Sec-butylamine
Reactant of Route 6
Sec-butylamine

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